3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
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Description
The compound of interest, 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, is a furan derivative with potential applications in organic synthesis and material science. Furan compounds are known for their aromaticity and reactivity due to the presence of an oxygen atom within the five-membered ring structure. The specific compound is not directly mentioned in the provided papers, but related furan compounds and their reactions are extensively studied, which can provide insights into the behavior and properties of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.
Synthesis Analysis
The synthesis of furan compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of various furan derivatives has been achieved through electrophilic cyanoacetylation of heterocycles with mixed anhydrides, as described in one of the studies . This method utilizes acetic or trifluoroacetic anhydride mixed with cyanoacetic acid and a catalyst, which could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates from furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane has been reported, indicating the versatility of furan compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their reactivity and properties. The provided papers discuss the steric configurations of various furan compounds, such as the trans and cis isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile . These configurations can influence the reactivity and outcome of chemical reactions. The bidentate nature of furan oximes in forming complexes with 3d element dihalides has also been characterized, which suggests that the molecular structure of furan derivatives can facilitate the formation of metal complexes .
Chemical Reactions Analysis
Furan compounds participate in a variety of chemical reactions. Oxidative cyclizations involving 3-oxopropanenitriles and conjugated alkenes have been used to synthesize dihydrofuran carbonitriles . This indicates that 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile could potentially undergo similar cyclization reactions. Furthermore, the reaction of furan compounds with nitromethane catalyzed by potassium fluoride has been studied, leading to the formation of nitropropanoic acids . The reactivity of furan derivatives with metal halides to form complexes has also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The papers discuss the formation of octahedral and tetrahedral complexes with furan oximes, which implies specific coordination geometries and bonding properties . The steric configurations of furan acrylonitriles and their bromine derivatives also suggest that these compounds have distinct physical properties, such as melting points and solubilities, which are determined by their molecular conformations .
Scientific Research Applications
Oxidative Cyclization and Synthesis of Cyano-Dihydrofuran Derivatives
Research has shown that oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate leads to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process demonstrates regio- and stereoselective synthesis, highlighting the potential of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile in synthesizing complex heterocyclic compounds. The study suggests mechanisms for the formation of these compounds, providing insights into the reactivity and potential applications of this chemical in organic synthesis (Burgaz et al., 2007).
Facile and Efficient Synthesis of Biheteroaryls
Another application involves the acid-catalyzed cascade reaction for synthesizing novel biheteroaryl structural motifs containing densely functionalized furans. This methodology employs a Knoevenagel condensation followed by an isocyanide insertion via a formal [4+1] cycloaddition. The scope of this methodology extends to diverse biheteroaryls, showcasing the versatility of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile in constructing complex organic frameworks with potential for various chemical and pharmaceutical applications (Balwe et al., 2019).
Synthesis of Pyrazole and Pyrazolyl Derivatives
The reactivity of 3-(2-Furyl)-3-oxopropanenitrile with keto and ester-hydrazonyl chlorides to afford acetyl- and ester-pyrazole derivatives has been explored. Further reactions of these pyrazoles with hydrazine lead to the formation of pyrazolo[3,4-d]pyridazines or pyrazolylhydrazides. This demonstrates the compound's utility in synthesizing pyrazole-based derivatives, which are important in medicinal chemistry for their biological activities (Dawood et al., 2006).
Novel Meatlike Aroma Compounds
In the field of food chemistry, 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile derivatives have been studied for their potential in generating novel meatlike aroma compounds. The reaction of hydrogen sulfide with certain diketones in the presence of furanthiols produces compounds with meaty aromas. This application demonstrates the compound's relevance beyond traditional organic synthesis, extending to food science and flavor chemistry (Mottram et al., 1995).
properties
IUPAC Name |
3-(2-methylfuran-3-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZZELMXQVEVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353095 |
Source
|
Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |
CAS RN |
158386-97-1 |
Source
|
Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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